molecular formula C23H30N2O3S B11352435 1-(benzylsulfonyl)-N-(4-butylphenyl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(4-butylphenyl)piperidine-4-carboxamide

Cat. No.: B11352435
M. Wt: 414.6 g/mol
InChI Key: CGNWBWPKQNRXHX-UHFFFAOYSA-N
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Description

N-(4-BUTYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines a piperidine ring with a phenylmethanesulfonyl group and a butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BUTYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and the subsequent introduction of the phenylmethanesulfonyl and butylphenyl groups. Common synthetic routes include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Phenylmethanesulfonyl Group: This step often involves the reaction of the piperidine ring with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Butylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-BUTYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-BUTYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-BUTYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BUTYLPHENYL)-1-PHENYLMETHANESULFONAMIDE: A similar compound with a sulfonamide group instead of a sulfonyl group.

    N-(4-BUTYLPHENYL)-1-PHENYLMETHANESULFONYL-PIPERIDINE: A related compound lacking the carboxamide group.

Uniqueness

N-(4-BUTYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H30N2O3S

Molecular Weight

414.6 g/mol

IUPAC Name

1-benzylsulfonyl-N-(4-butylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C23H30N2O3S/c1-2-3-7-19-10-12-22(13-11-19)24-23(26)21-14-16-25(17-15-21)29(27,28)18-20-8-5-4-6-9-20/h4-6,8-13,21H,2-3,7,14-18H2,1H3,(H,24,26)

InChI Key

CGNWBWPKQNRXHX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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